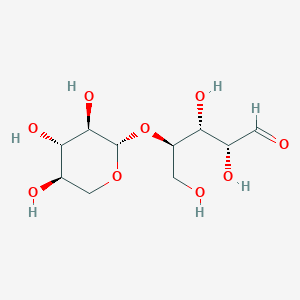
Delamanid D4
Descripción general
Descripción
Delamanid D4 is a useful research compound. Its molecular formula is C25H25F3N4O6 and its molecular weight is 538.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Delamanid D4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Delamanid D4 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Drug Susceptibility Testing for Mycobacterium tuberculosis
Delamanid has been a focus in developing standardized protocols for rapid drug susceptibility testing (DST) using colorimetric assays and semi-automated systems. Protocols using the resazurin microtitre assay and BACTEC™ MGIT™ 960 system have been proposed for rapid and accurate determination of delamanid minimum inhibitory concentration (MIC), showing excellent concordance with solid agar reference methods. These protocols confirm their feasibility in routine tuberculosis diagnostics (Schena et al., 2016).
2. Mechanisms of Action and Resistance in Tuberculosis Treatment
Delamanid's effectiveness against multidrug-resistant tuberculosis (MDR-TB) is contrasted by the rapid emergence of resistance. Understanding the mechanisms of action and resistance is crucial for optimizing treatment. Studies have identified mutations in Mycobacterium tuberculosis genes (e.g., fbiA, fbiB, fbiC, ddn, fgd1) conferring resistance, emphasizing the need for continuous drug resistance surveillance and a comprehensive understanding of these mechanisms (Nguyen et al., 2020).
3. Pharmacokinetics and Drug-Drug Interactions
Research has focused on the pharmacokinetics of delamanid and its potential interactions with other drugs. Studies have shown that delamanid does not exhibit clinically significant drug-drug interactions with antiretroviral agents or other anti-TB drugs, making it a suitable option for patients undergoing complex treatment regimens (Mallikaarjun et al., 2016).
4. Treatment Outcomes in Multidrug-Resistant Tuberculosis
Delamanid's impact on treatment outcomes has been a significant area of study. Research indicates that delamanid, when used for an extended duration as part of an optimized background regimen, can improve outcomes and reduce mortality among patients with both multidrug-resistant and extensively drug-resistant TB (Skripconoka et al., 2012).
5. Resistance Mechanisms in Mycobacterium tuberculosis
Investigations into the resistance mechanisms to delamanid have revealed that mutations in the F420-dependent bio-activation pathway are responsible for resistance. This understanding aids in developing rapid susceptibility tests and informs treatment strategies (Fujiwara et al., 2018).
6. Metabolite Analysis and Quantitation
Studies have developed methods for quantifying delamanid and its metabolites in human plasma, supporting clinical development and providing insights into the drug's metabolic pathways (Meng et al., 2015).
7. Albumin Metabolism in Delamanid Pharmacokinetics
Research on the pharmacokinetics and metabolism of delamanid has underscored the importance of albumin metabolism, with nonhepatic formation of a major metabolite suggesting limited drug-drug interaction potential (Sasahara et al., 2015).
8. Delamanid's Role in Treating Other Mycobacterial Diseases
Delamanid's efficacy extends beyond TB, showing potential in treating diseases caused by Mycobacterium avium-intracellulare. Its pharmacological characteristics, like intracellular bactericidal activity, position it as a promising candidate for broader mycobacterial disease management (Krieger et al., 2016).
9. Influence on Cellular Transport Mechanisms
Investigating delamanid's influence on cellular transport mechanisms helps understand its absorption, distribution, and excretion. Studies show that delamanid and its metabolites do not significantly affect the activities of various transporters, indicating minimal risk of adverse drug-drug interactions in this aspect (Sasabe et al., 2016).
10. Delamanid's Early Bactericidal Activity
Delamanid's early bactericidal activity (EBA) has been evaluated, demonstrating significant exposure-dependent EBA, which supports further investigation into its anti-tuberculosis activity and optimization of dosing strategies (Diacon et al., 2011).
Propiedades
IUPAC Name |
(2R)-2-methyl-6-nitro-2-[[2,3,5,6-tetradeuterio-4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F3N4O6/c1-24(15-31-14-22(32(33)34)29-23(31)38-24)16-35-18-4-2-17(3-5-18)30-12-10-20(11-13-30)36-19-6-8-21(9-7-19)37-25(26,27)28/h2-9,14,20H,10-13,15-16H2,1H3/t24-/m1/s1/i2D,3D,4D,5D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAOLTSRNUSPPH-HALYWNOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2CCC(CC2)OC3=CC=C(C=C3)OC(F)(F)F)[2H])[2H])OC[C@]4(CN5C=C(N=C5O4)[N+](=O)[O-])C)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F3N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Delamanid D4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-8-methyl-2,8-diazaspiro[4.5]decane;dihydrochloride](/img/structure/B8102904.png)
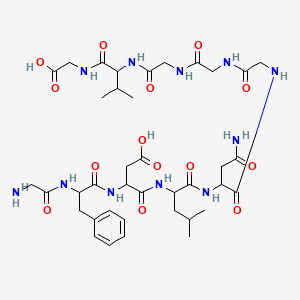



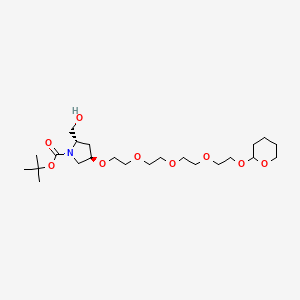
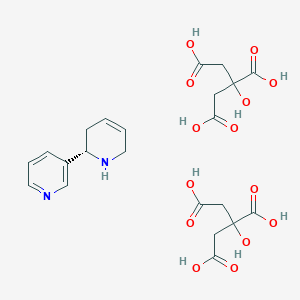
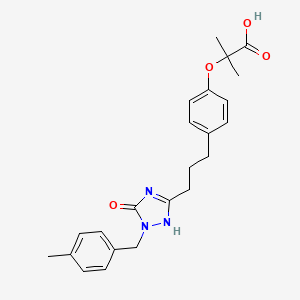
![(2S,3S,4S,5R,6R)-6-[[(3R,4R,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B8102979.png)
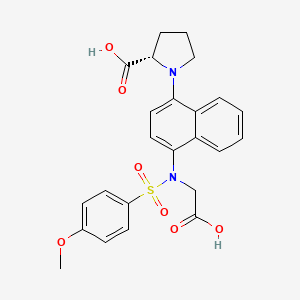

![(2S,3R,4R,5R,6S)-2-[(2R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B8103002.png)
![(4Z,12S,13R)-5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one](/img/structure/B8103013.png)
